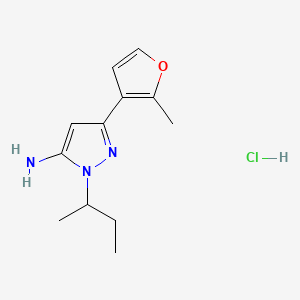
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive pyrazole derivatives.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazole
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine sulfate
Uniqueness
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-butan-2-yl-5-(2-methylfuran-3-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-4-8(2)15-12(13)7-11(14-15)10-5-6-16-9(10)3;/h5-8H,4,13H2,1-3H3;1H |
InChI Key |
JASALKSLRHTZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)C2=C(OC=C2)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


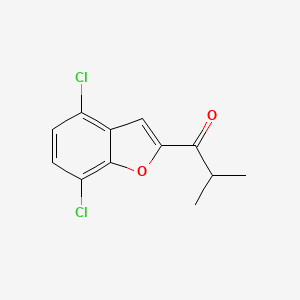
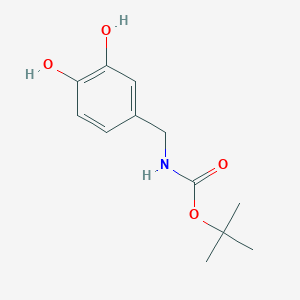
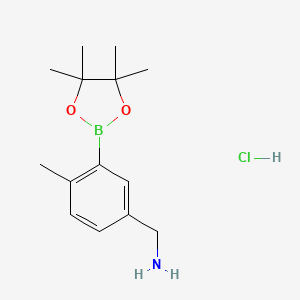
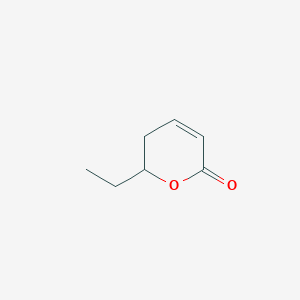

![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
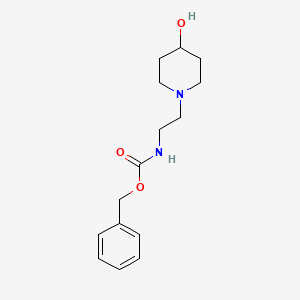
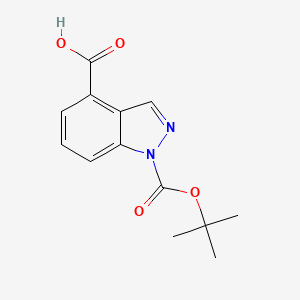
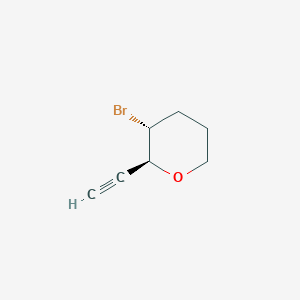

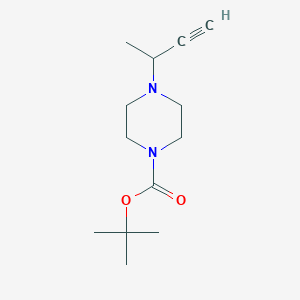

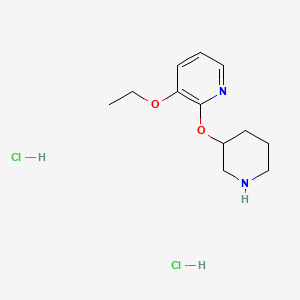
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
